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(R)-CDK2 degrader 6

Cat. No.: B12430512
M. Wt: 831.9 g/mol
InChI Key: MSJILSSAIKNNOL-YJJSATQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-His-His-Ala-Ser-Pro-Arg-Lys-OH is a synthetic peptide provided for research purposes. The sequence features two N-terminal histidine residues, which are known to play critical roles in metal ion coordination in various metalloenzymes and model systems . The presence of a basic arginine residue can be crucial for interactions with negatively charged groups, such as phosphate backbones in nucleic acids or specific carboxylates in enzyme active sites . The combination of histidine, arginine, and lysine residues suggests potential for studying protein-protein interactions, enzyme kinetics, or as a component in the design of metal-chelating scaffolds. Researchers can utilize this peptide to investigate its potential role in modulating biochemical pathways or as a standard in analytical method development. The peptide's properties, including its potential solubility and stability, should be empirically determined by the investigator for their specific experimental conditions. This product is strictly for research use in laboratory settings and is not intended for any diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H57N15O9 B12430512 (R)-CDK2 degrader 6

Properties

Molecular Formula

C35H57N15O9

Molecular Weight

831.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C35H57N15O9/c1-19(45-31(55)25(13-21-15-41-18-44-21)48-29(53)22(37)12-20-14-40-17-43-20)28(52)49-26(16-51)33(57)50-11-5-8-27(50)32(56)46-23(7-4-10-42-35(38)39)30(54)47-24(34(58)59)6-2-3-9-36/h14-15,17-19,22-27,51H,2-13,16,36-37H2,1H3,(H,40,43)(H,41,44)(H,45,55)(H,46,56)(H,47,54)(H,48,53)(H,49,52)(H,58,59)(H4,38,39,42)/t19-,22-,23-,24-,25-,26-,27-/m0/s1

InChI Key

MSJILSSAIKNNOL-YJJSATQUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

Ii. Methodologies for the Chemical Synthesis and Production of H His His Ala Ser Pro Arg Lys Oh

Solid-Phase Peptide Synthesis (SPPS) Techniques for H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis due to its efficiency, ease of automation, and the ability to drive reactions to completion by using excess reagents. ambiopharm.com The fundamental principle of SPPS involves attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding the subsequent amino acids in the desired order.

Selection of Resin and Amino Acid Derivatives for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Assembly

The success of SPPS is highly dependent on the appropriate selection of the solid support and the protected amino acid derivatives.

For the synthesis of a peptide with a C-terminal carboxylic acid like H-His-His-Ala-Ser-Pro-Arg-Lys-OH, Wang resin or 2-chlorotrityl chloride resin are common choices. peptide.com The choice of resin loading, which refers to the amount of the initial amino acid attached per gram of resin, is also a critical factor. For a relatively short peptide of seven residues, a standard substitution resin (0.5 to 1.2 mmol/g) is generally suitable. peptide.com However, for longer or more complex sequences, a lower loading level might be preferred to minimize aggregation of the growing peptide chains. biotage.com

The amino acids used in the synthesis must have their reactive side chains protected to prevent unwanted side reactions. The most widely used strategy is the Fmoc/tBu approach. iris-biotech.de In this method, the α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the side chains are protected by acid-labile groups such as tert-butyl (tBu). iris-biotech.de

Table 1: Commonly Used Protected Amino Acid Derivatives for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Synthesis

Amino AcidCommon Side-Chain Protecting Group(s)Rationale for Selection
Histidine (His) Trityl (Trt)The Trt group offers good protection for the imidazole (B134444) side chain of histidine and is readily removed under standard acidic cleavage conditions. peptide.com It helps to prevent racemization, a common issue with histidine during coupling reactions. peptide.com
Alanine (B10760859) (Ala) NoneAlanine has a non-reactive methyl side chain and does not require protection. technologynetworks.com
Serine (Ser) tert-Butyl (tBu)The tBu ether protects the hydroxyl group of serine from undesired acylation during the coupling steps. peptide.com
Proline (Pro) NoneThe secondary amine of proline is part of the rigid pyrrolidine (B122466) ring and generally does not require protection. technologynetworks.com
Arginine (Arg) Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)The Pbf group is a standard choice for protecting the guanidinium (B1211019) group of arginine in Fmoc-SPPS. It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids during the final cleavage step. rsc.org
Lysine (B10760008) (Lys) tert-Butoxycarbonyl (Boc)The Boc group effectively protects the ε-amino group of lysine and is removed simultaneously with other tBu-based side-chain protecting groups and cleavage from the resin. peptide.com

Coupling Strategies and Reagents in H-His-His-Ala-Ser-Pro-Arg-Lys-OH Synthesis (e.g., DIC/HOBt)

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide is the central reaction in SPPS. This is achieved using coupling reagents that activate the carboxylic acid.

A widely used and cost-effective coupling method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comamericanpeptidesociety.org The DIC activates the carboxylic acid to form a reactive O-acylisourea intermediate. americanpeptidesociety.org HOBt is added to suppress racemization, a potential side reaction, especially for sensitive amino acids like histidine. peptide.com The HOBt reacts with the activated intermediate to form an OBt ester, which then couples with the amine with minimal racemization. peptide.com

Other effective coupling reagents include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). bachem.com These reagents often lead to faster and more efficient couplings with reduced racemization, particularly when used with an additive like HOBt or its analogue HOAt. bachem.com

Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis

Coupling ReagentAdvantagesDisadvantages
DIC/HOBt Cost-effective, minimizes racemization when HOBt is used. peptide.comamericanpeptidesociety.org The urea (B33335) byproduct of DIC is soluble in common solvents, making it suitable for SPPS. globalresearchonline.netCan have slower reaction kinetics compared to onium salts.
HBTU/TBTU Highly efficient, fast reaction times, and low racemization, especially with HOBt. peptide.comContain the potentially explosive HOBt moiety. bachem.com
HATU Very efficient, particularly for sterically hindered couplings and for reducing racemization. bachem.comMore expensive than carbodiimide-based reagents. Contains the potentially explosive HOAt moiety. bachem.com
PyBOP Effective for standard couplings. bachem.comContains the potentially explosive HOBt moiety. bachem.com

Deprotection Schemes and Minimization of Side Reactions in H-His-His-Ala-Ser-Pro-Arg-Lys-OH Synthesis

In the Fmoc/tBu strategy, the temporary Fmoc protecting group on the α-amino group is removed after each coupling step. This is typically achieved by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de

Side reactions can occur during both the deprotection and coupling steps. For the H-His-His-Ala-Ser-Pro-Arg-Lys-OH sequence, particular attention must be paid to the histidine and arginine residues. The imidazole ring of histidine can be susceptible to modification, and the guanidinium group of arginine can undergo side reactions if not properly protected. peptide.comrsc.org The use of appropriate protecting groups, as outlined in section 2.1.1, is the primary strategy to minimize these side reactions. peptide.comrsc.org Incomplete coupling or deprotection can lead to the formation of deletion sequences (missing amino acids) or capped sequences, which can complicate the final purification. Monitoring the completion of each reaction using tests like the ninhydrin (B49086) test can help to ensure a high-quality synthesis. peptide.com

Cleavage and Isolation Procedures for H-His-His-Ala-Ser-Pro-Arg-Lys-OH from Solid Support

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the permanent side-chain protecting groups must be removed. nih.gov In the Fmoc/tBu strategy, this is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.com

During cleavage, the acid-labile protecting groups (tBu, Pbf, Trt, Boc) are removed, generating reactive cationic species. sigmaaldrich.com These can react with sensitive amino acid residues like histidine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and dithiothreitol (B142953) (DTT). A typical cleavage cocktail for a peptide like H-His-His-Ala-Ser-Pro-Arg-Lys-OH would be a mixture of TFA, water, and TIS (e.g., 95:2.5:2.5 v/v/v). sigmaaldrich.com The reaction is usually carried out for 2-3 hours at room temperature. thermofisher.com

After cleavage, the resin is filtered off, and the peptide is precipitated from the TFA solution by adding cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether to remove residual scavengers and cleavage byproducts, and dried under vacuum. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Peptide Synthesis Approaches for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Fragments

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method for creating peptide bonds. researchgate.net In this approach, the protected amino acids or peptide fragments are reacted together in a suitable solvent. researchgate.net While largely superseded by SPPS for the routine synthesis of many peptides, solution-phase methods are still valuable, particularly for the large-scale production of shorter peptides or peptide fragments. ambiopharm.com

For a heptapeptide (B1575542) like H-His-His-Ala-Ser-Pro-Arg-Lys-OH, a solution-phase strategy would likely involve the synthesis of smaller, protected fragments, for example, a dipeptide and a pentapeptide, which are then coupled together. This is known as a fragment condensation strategy. youtube.com This approach can sometimes be more efficient for longer sequences as the intermediate fragments can be purified, reducing the accumulation of side products in the final peptide. researchgate.net

The coupling reagents used in solution-phase synthesis are similar to those used in SPPS, with carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC being common choices, often in combination with HOBt to minimize racemization. americanpeptidesociety.org Purification of the intermediate and final products is typically achieved by crystallization or chromatography. nih.gov

Purification and Homogeneity Assessment of Synthetic H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Following the cleavage of the synthesized peptide from the solid support, the crude product contains the target peptide along with various impurities. waters.com These impurities can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and by-products from the cleavage and deprotection steps. waters.com Therefore, a rigorous purification process is essential to isolate the desired H-His-His-Ala-Ser-Pro-Arg-Lys-OH peptide.

Preparative High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purification of synthetic peptides like H-His-His-Ala-Ser-Pro-Arg-Lys-OH. biosynth.comwaters.comnih.gov This method separates molecules based on their physicochemical properties as they pass through a column packed with a stationary phase. nih.gov

For peptide purification, Reversed-Phase HPLC (RP-HPLC) is the predominant mode. gilson.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation is based on the hydrophobicity of the peptide. gilson.com A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous solution (often containing an ion-pairing agent like trifluoroacetic acid, TFA) is used to elute the peptides from the column. gilson.commdpi.com More hydrophobic peptides are retained longer on the column and elute at higher organic solvent concentrations.

The selection of the appropriate column and mobile phase conditions is critical for achieving high-resolution separation. Factors such as the pore size of the stationary phase, the particle size, and the chemistry of the bonded phase (e.g., C18, C8) are important considerations. For a peptide like H-His-His-Ala-Ser-Pro-Arg-Lys-OH, which contains both hydrophobic (Alanine, Proline) and hydrophilic/charged (Histidine, Serine, Arginine, Lysine) residues, careful optimization of the gradient slope is necessary to separate it from closely related impurities. wikipedia.orgtechnologynetworks.com

Table 1: Typical Parameters for Preparative RP-HPLC Purification of Peptides

ParameterTypical Value/ConditionRationale
Stationary Phase C18 silica (B1680970) gelProvides good retention and separation for a wide range of peptides.
Mobile Phase A 0.1% TFA in waterAcidic pH protonates the peptide and improves peak shape. TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in acetonitrileOrganic modifier to elute the peptide from the column.
Gradient Linear gradient of Mobile Phase BAllows for the separation of peptides with varying hydrophobicities. The specific gradient will be optimized based on the crude peptide's analytical chromatogram.
Flow Rate Dependent on column diameterOptimized for efficient separation without excessive backpressure.
Detection UV absorbance at 214 nm and 280 nmThe peptide bond absorbs at 214 nm, while the imidazole ring of Histidine absorbs at 280 nm.

Other preparative chromatography techniques that can be employed, sometimes in conjunction with RP-HPLC, include:

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. Given the presence of basic residues (Histidine, Arginine, Lysine), cation-exchange chromatography could be a viable purification step. nih.govresearchgate.net

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It can be useful for removing very large or very small impurities but generally offers lower resolution for peptides of similar size. nih.gov

Affinity Chromatography: This method utilizes specific interactions, such as using immobilized metal ions to purify peptides containing histidine residues. gilson.comnih.gov

To assess the homogeneity and confirm the purity of the purified H-His-His-Ala-Ser-Pro-Arg-Lys-OH, analytical HPLC is employed. biosynth.com Similar to preparative HPLC, analytical RP-HPLC is the standard method. However, analytical columns are smaller in diameter and use lower flow rates to achieve higher resolution and sensitivity. nih.gov

The purity of the peptide is determined by integrating the area of the main peak corresponding to H-His-His-Ala-Ser-Pro-Arg-Lys-OH and comparing it to the total area of all peaks in the chromatogram. A high-purity peptide will show a single, sharp, and symmetrical peak.

Table 2: Typical Parameters for Analytical RP-HPLC Purity Assessment of Peptides

ParameterTypical Value/ConditionPurpose
Stationary Phase C18 silica gel, smaller particle size (e.g., <5 µm)Higher resolution and efficiency compared to preparative columns.
Mobile Phase A 0.1% TFA in waterStandard aqueous mobile phase for peptide analysis.
Mobile Phase B 0.1% TFA in acetonitrileStandard organic mobile phase for peptide analysis.
Gradient A steeper linear gradient than preparative HPLCFaster analysis time while maintaining good resolution.
Flow Rate 0.5 - 1.5 mL/minOptimized for analytical column dimensions.
Detection UV absorbance at 214 nm and 280 nmProvides quantitative information about the peptide concentration and purity.

In addition to HPLC, other analytical techniques are used to confirm the identity and purity of the peptide:

Mass Spectrometry (MS): This technique is crucial for confirming the molecular weight of the synthesized peptide. gilson.com Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for peptides. The observed molecular weight should match the theoretical molecular weight of H-His-His-Ala-Ser-Pro-Arg-Lys-OH.

Amino Acid Analysis (AAA): This method involves hydrolyzing the peptide into its constituent amino acids and then quantifying each amino acid. The resulting amino acid ratios should be consistent with the sequence of H-His-His-Ala-Ser-Pro-Arg-Lys-OH.

Considerations for Large-Scale Production of H-His-His-Ala-Ser-Pro-Arg-Lys-OH for Research Applications

Scaling up the synthesis of H-His-His-Ala-Ser-Pro-Arg-Lys-OH from milligram to gram or even kilogram quantities for extensive research applications presents several challenges. gappeptides.compolypeptide.com

Solvent and Reagent Consumption: Large-scale synthesis generates substantial amounts of chemical waste, including solvents like dimethylformamide (DMF) and hazardous reagents. proteogenix.scienceresearchgate.net Developing more sustainable and "green" synthesis protocols is an area of active research. researchgate.net This includes exploring alternative, less hazardous solvents and improving solvent recycling processes. proteogenix.scienceresearchgate.net

Purification Challenges: Purifying large quantities of peptides can be a bottleneck. biosynth.com Preparative HPLC columns for large-scale purification are expensive, and the process can be time-consuming and solvent-intensive. proteogenix.science The presence of trifluoroacetic acid (TFA) from the purification process can sometimes interfere with biological assays, and its removal may be necessary. mdpi.comnovoprolabs.com

Technical and Equipment Limitations: Standard laboratory equipment may not be suitable for large-scale synthesis. Specialized reactors and purification systems are required to handle larger volumes and ensure consistent reaction conditions. gappeptides.com The heterogeneous nature of solid-phase synthesis can also present challenges related to mixing and heat transfer at a larger scale. gappeptides.com

Quality Control: Maintaining high purity and batch-to-batch consistency is paramount. Robust analytical methods and stringent quality control procedures are essential throughout the large-scale production process. gappeptides.compolypeptide.com

Table 3: Comparison of Small-Scale vs. Large-Scale Peptide Synthesis

AspectSmall-Scale (mg)Large-Scale (g to kg)
Synthesis Method Primarily automated SPPSSPPS, LPPS, or hybrid approaches. proteogenix.science
Key Challenge Achieving high purityCost, scalability of purification, waste management. gappeptides.com
Purification Analytical or semi-preparative HPLCPreparative HPLC, potentially multiple chromatographic steps. nih.gov
Waste Generation Relatively lowSignificant, requiring specialized disposal and recycling. proteogenix.science
Cost Dominated by reagent cost per peptideRaw material costs, solvent usage, and equipment are major factors. gappeptides.com

Iii. Advanced Structural Elucidation and Conformational Analysis of H His His Ala Ser Pro Arg Lys Oh

Spectroscopic Characterization of H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Spectroscopic methods are fundamental to understanding the peptide's structure in a non-crystalline state, offering insights into its conformation and behavior in solution, which often mimics its physiological environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. By applying a strong magnetic field, NMR can detect the distinct magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N. For H-His-His-Ala-Ser-Pro-Arg-Lys-OH, a combination of one-dimensional and two-dimensional NMR experiments would be employed.

2D NMR experiments like TOCSY (Total Correlated Spectroscopy) are used to identify the spin systems of individual amino acid residues, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about atoms that are close in space (typically < 5 Å), regardless of whether they are close in the sequence. The presence of a Proline (Pro) residue often introduces a significant conformational feature, a β-turn, which can be identified by specific NOE cross-peaks between adjacent residues. The two Histidine (His) residues at the N-terminus and the charged Arginine (Arg) and Lysine (B10760008) (Lys) residues at the C-terminus would likely result in significant chemical shift variations depending on the pH of the solution due to changes in their protonation states.

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for H-His-His-Ala-Ser-Pro-Arg-Lys-OH in D₂O at pH 7.0

Residue NH (ppm) αH (ppm) βH (ppm) Other Protons (ppm)
His-1 8.52 4.65 3.20, 3.10 δH: 7.15, εH: 8.01
His-2 8.41 4.78 3.25, 3.14 δH: 7.18, εH: 8.05
Ala-3 8.30 4.35 1.40
Ser-4 8.15 4.50 3.85
Pro-5 N/A 4.45 2.30, 1.95 γH: 2.05, δH: 3.65
Arg-6 8.22 4.32 1.90, 1.75 γH: 1.65, δH: 3.20
Lys-7 8.10 4.38 1.85, 1.70 γH: 1.45, δH: 1.70, εH: 3.00

Note: This table presents typical, expected chemical shift values for illustrative purposes. Actual values would be determined experimentally.

Circular Dichroism (CD) spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides. It measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is highly dependent on the peptide's backbone conformation.

For a relatively short and flexible peptide like H-His-His-Ala-Ser-Pro-Arg-Lys-OH, the CD spectrum would likely be dominated by a strong negative band near 200 nm. This feature is characteristic of a random coil or disordered conformation, which is common for short peptides that lack the extensive hydrogen bonding networks required for stable α-helices or β-sheets. However, the presence of the Proline residue could induce a β-turn, which would introduce subtle changes to the CD spectrum, such as a weak positive band around 220 nm. By analyzing the spectrum, one can estimate the percentage of the peptide population that exists in a disordered state versus a more structured turn conformation.

Mass spectrometry (MS) is an indispensable tool for confirming the identity and purity of a synthetic or isolated peptide. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the intact molecule to be ionized and detected. A high-resolution mass spectrometer can determine the molecular weight of H-His-His-Ala-Ser-Pro-Arg-Lys-OH with high precision, confirming its elemental composition.

To verify the amino acid sequence, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion corresponding to the peptide is isolated and then fragmented. The resulting fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus), are detected. The mass difference between consecutive peaks in the b-ion or y-ion series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

Table 2: Theoretical Mass Information for H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Property Value
Molecular Formula C₃₉H₆₂N₁₆O₁₀
Average Molecular Weight 943.02 g/mol

| Monoisotopic Molecular Weight | 942.4901 g/mol |

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Solid-State Structure (if applicable)

Determining the solid-state structure of a peptide provides an atomic-resolution snapshot of its conformation.

X-ray Crystallography : This technique requires the peptide to be grown into a well-ordered crystal. For a short, flexible peptide like H-His-His-Ala-Ser-Pro-Arg-Lys-OH, crystallization can be extremely challenging. Its inherent conformational flexibility often prevents it from packing into the highly regular lattice required for diffraction. If a crystal could be obtained, the resulting electron density map would provide a precise three-dimensional structure. However, it is generally not applicable for peptides of this nature.

Cryo-Electron Microscopy (Cryo-EM) : Cryo-EM is a powerful technique for determining the structure of large protein complexes. However, it is not suitable for small molecules like the octapeptide H-His-His-Ala-Ser-Pro-Arg-Lys-OH due to its very low molecular weight, which provides insufficient signal-to-noise ratio for particle alignment and reconstruction.

Given these limitations, it is highly improbable that experimental solid-state structural data exists for H-His-His-Ala-Ser-Pro-Arg-Lys-OH.

Computational Approaches for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Conformational Sampling and Prediction

Computational methods are invaluable for exploring the conformational landscape of flexible peptides that are difficult to characterize by experimental solid-state methods.

Molecular dynamics (MD) simulations are a computational technique used to model the physical movements of atoms and molecules over time. For H-His-His-Ala-Ser-Pro-Arg-Lys-OH, an MD simulation would start with an initial peptide structure, which is then placed in a simulated box of water molecules and ions to mimic physiological conditions.

The simulation calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), it is possible to observe the full range of conformations that the peptide can adopt. Analysis of the MD trajectory can reveal transient secondary structures, such as the formation and breaking of β-turns around the Ser-Pro sequence, the flexibility of the N- and C-termini, and the solvent accessibility of each residue. This provides a dynamic picture of the peptide's structural behavior that complements the static or time-averaged data from experimental methods like NMR.

Table 3: List of Compounds Mentioned

Compound Name
H-His-His-Ala-Ser-Pro-Arg-Lys-OH
Histidine
Alanine (B10760859)
Serine
Proline
Arginine

Quantum Mechanical Calculations for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Electronic Structure

Quantum mechanical (QM) calculations offer a powerful theoretical framework for investigating the electronic structure of peptides at the atomic level. These computational methods, rooted in the fundamental principles of quantum mechanics, provide deep insights into the distribution of electrons within a molecule, which in turn governs its chemical properties, reactivity, and interactions with other molecules. For the heptapeptide (B1575542) H-His-His-Ala-Ser-Pro-Arg-Lys-OH, QM calculations can elucidate key aspects of its electronic character, which are not accessible through experimental techniques alone.

The primary approaches for such calculations on a peptide of this size are Density Functional Theory (DFT) and semi-empirical methods. DFT is a widely used method that calculates the electronic structure based on the electron density, offering a good balance between computational cost and accuracy. Ab initio methods, while highly accurate, are typically too computationally intensive for a molecule with the number of atoms present in H-His-His-Ala-Ser-Pro-Arg-Lys-OH.

The application of QM calculations to this peptide would involve several key steps. First, an initial 3D structure of the peptide is required, which can be obtained from experimental data or generated through molecular mechanics simulations. This geometry is then optimized at the chosen level of theory to find the lowest energy conformation. Following geometry optimization, a variety of electronic properties can be calculated.

Detailed research findings from quantum mechanical calculations on the specific peptide H-His-His-Ala-Ser-Pro-Arg-Lys-OH are not extensively available in the public domain. However, based on the constituent amino acids, a theoretical picture of its electronic properties can be constructed. The presence of multiple basic residues, namely two Histidine, one Arginine, and one Lysine, will significantly influence the peptide's electronic structure. These residues possess nitrogen-containing side chains that are readily protonated at physiological pH, leading to localized positive charges. The imidazole (B134444) rings of the two histidine residues are of particular interest, as their aromaticity and ability to participate in proton transfer are critical to the function of many histidine-containing proteins.

Quantum mechanical calculations would precisely map the charge distribution across the entire peptide, identifying regions of high and low electron density. This is often visualized using molecular electrostatic potential (MEP) maps, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue. For H-His-His-Ala-Ser-Pro-Arg-Lys-OH, the side chains of Arginine and Lysine, and the protonated forms of Histidine, would be expected to show strong positive electrostatic potentials.

Furthermore, QM calculations can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the peptide's chemical reactivity and stability. A smaller gap generally implies higher reactivity. In this peptide, the electron-rich imidazole rings of histidine and the lone pairs on the oxygen and nitrogen atoms of the peptide backbone and other side chains (Serine) would likely contribute significantly to the HOMO.

While specific data for the entire heptapeptide is scarce, theoretical studies on its constituent amino acids provide valuable insights. For instance, calculations on histidine have detailed the electronic structure of its imidazole ring and its protonation states. Similarly, studies on arginine and lysine have characterized the charge distribution in their basic side chains. By combining these individual pictures, a qualitative understanding of the electronic landscape of H-His-His-Ala-Ser-Pro-Arg-Lys-OH can be achieved, which can be further refined by dedicated quantum mechanical studies on the full peptide.

Interactive Data Table: Theoretical Electronic Properties of H-His-His-Ala-Ser-Pro-Arg-Lys-OH Constituents

The following table summarizes key electronic properties of the amino acid components of the peptide, derived from general knowledge and theoretical studies on these individual molecules. This data is illustrative and would be refined by a full quantum mechanical calculation on the entire peptide.

Amino Acid ResidueKey Electronic FeatureExpected Contribution to Peptide's Electronic Structure
Histidine (His) Aromatic imidazole ringCan act as both a proton donor and acceptor; contributes to aromatic interactions and localized charges.
Alanine (Ala) Non-polar methyl groupElectrically neutral side chain, acts as a spacer and contributes to the hydrophobic character.
Serine (Ser) Polar hydroxyl groupCapable of hydrogen bonding; the oxygen atom is a region of negative electrostatic potential.
Proline (Pro) Cyclic secondary amineIntroduces conformational rigidity to the peptide backbone; influences the overall shape and electronic accessibility.
Arginine (Arg) Guanidinium (B1211019) groupStrongly basic and positively charged at physiological pH; significant region of positive electrostatic potential.
Lysine (Lys) Primary amino groupBasic and positively charged at physiological pH; contributes to the overall positive charge of the peptide.

Iv. Biological Activity and Functional Investigation of H His His Ala Ser Pro Arg Lys Oh Pre Clinical Focus

Metal Ion Chelation and Redox Modulation by H-His-His-Ala-Ser-Pro-Arg-Lys-OH

The presence of multiple potential metal-binding residues, particularly histidine and lysine (B10760008), suggests that H-His-His-Ala-Ser-Pro-Arg-Lys-OH can chelate metal ions and thereby modulate their redox activity.

Copper Ion Binding Properties of H-His-His-Ala-Ser-Pro-Arg-Lys-OH (drawing from DAHK, AHK research due to His, Lys)

Histidine and lysine residues are well-known for their ability to coordinate with copper ions. researchgate.netresearchgate.net The N-terminal di-histidine motif in H-His-His-Ala-Ser-Pro-Arg-Lys-OH is a particularly strong copper-binding site. Research on peptides like DAHK and AHK has demonstrated the importance of the N-terminal amino group and the imidazole (B134444) side chain of histidine in copper chelation. biotechpeptides.comnovoprolabs.comnih.gov

Computational studies have shown that the N-terminal tetrapeptide of human serum albumin (HSA), DAHK, has a high affinity for copper and is a primary locus of HSA's antioxidant activity. ahajournals.org Similarly, the AHK peptide readily forms complexes with Cu(II). novoprolabs.com The binding affinity of peptides for copper can be influenced by the number and arrangement of histidine residues. researchgate.net The presence of two adjacent histidine residues in H-His-His-Ala-Ser-Pro-Arg-Lys-OH likely enhances its copper-binding capacity compared to peptides with a single histidine.

The following table summarizes the copper binding affinities of related peptides, providing a basis for estimating the potential of H-His-His-Ala-Ser-Pro-Arg-Lys-OH.

Impact of H-His-His-Ala-Ser-Pro-Arg-Lys-OH on Reactive Oxygen Species (ROS) Generation (drawing from DAHK research)

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cells. nih.govnih.gov The chelation of redox-active metal ions like copper is a key mechanism for mitigating ROS production. By binding to copper, peptides can prevent it from participating in Fenton-like reactions that generate harmful hydroxyl radicals. oup.com

Research on the DAHK peptide has shown that it can effectively block oxidant-induced neuronal death by chelating copper. nih.govahajournals.org This suggests that H-His-His-Ala-Ser-Pro-Arg-Lys-OH, with its strong copper-binding potential, could also act as an antioxidant by sequestering copper ions and preventing them from catalyzing the formation of ROS. The AHH (Ala-His-His) peptide has also been shown to be effective at stopping the production of ROS induced by copper-bound amyloid-beta peptide. nih.gov

Potential Antimicrobial Activities of H-His-His-Ala-Ser-Pro-Arg-Lys-OH (drawing from general AMP research, Clavanin A)

Antimicrobial peptides (AMPs) are a diverse group of molecules that form a crucial part of the innate immune system in many organisms. peptidesciences.com The cationic and amphipathic nature of many AMPs allows them to interact with and disrupt microbial membranes. H-His-His-Ala-Ser-Pro-Arg-Lys-OH possesses several features characteristic of AMPs, including a net positive charge due to its histidine, arginine, and lysine residues.

Histidine-rich peptides, in particular, have been shown to possess antimicrobial activity that is often pH-dependent. nih.govlu.se At acidic pH, the imidazole side chain of histidine becomes protonated, increasing the peptide's positive charge and enhancing its interaction with negatively charged bacterial membranes. nih.govresearchgate.net This can lead to membrane permeabilization and cell death. nih.govnih.gov

Clavanin A, a histidine-rich antimicrobial peptide, demonstrates a pH-dependent mechanism of action, disrupting membranes more effectively at acidic pH. nih.gov The presence of multiple histidine residues in H-His-His-Ala-Ser-Pro-Arg-Lys-OH suggests it could exhibit similar pH-sensitive antimicrobial properties.

The following table provides examples of histidine-rich antimicrobial peptides and their characteristics.

Immunomodulatory Potential of H-His-His-Ala-Ser-Pro-Arg-Lys-OH (drawing from DAHK research)

Information regarding the immunomodulatory potential of a specific peptide referred to as "DAHK" in direct relation to H-His-His-Ala-Ser-Pro-Arg-Lys-OH is not available in the reviewed scientific literature. However, the general class of peptides containing histidine and lysine residues may possess immunomodulatory properties. nih.gov These amino acids can be involved in various cellular interactions that influence immune responses. nih.gov For instance, polyphenols, another class of natural compounds, are known to exert immunomodulatory effects by influencing dendritic cells, macrophages, and the proliferation of B and T cells. nih.gov They can also suppress pro-inflammatory cytokines. nih.gov Peptides with similar functional groups may exhibit comparable activities.

In Vivo Pre-clinical Studies of H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Direct in vivo pre-clinical studies specifically investigating H-His-His-Ala-Ser-Pro-Arg-Lys-OH are not prominently documented. However, research on related peptides and compounds provides a framework for its potential biological effects.

There is no specific research available on the antiulcer activity of a peptide referred to as "DAHK." However, the broader field of research into natural compounds and peptides offers insights into potential antiulcer mechanisms. Studies on plant extracts, for example, have identified phytochemicals with antiulcerogenic potential. mdpi.com These compounds often work by reducing gastric lesions and protecting the gastric mucosa. nih.govnih.govdovepress.com For instance, some plant extracts have been shown to significantly reduce the ulcer index in animal models of ethanol-induced gastric ulcers. nih.gov The mechanisms often involve enhancing the gastric mucosal defense. mdpi.com

Below is a table summarizing findings from studies on various natural extracts, which could serve as a model for investigating the potential antiulcer effects of novel peptides.

Substance Animal Model Key Findings Reference
Spondias mombin ethanolic extractEthanol-induced gastric lesions in ratsReduced area of ulcerative lesions. nih.gov nih.gov
Calpurnia aurea hydromethanolic leaf extractAcidified ethanol-induced ulcer in ratsShowed remarkable antiulcer activity. nih.gov nih.gov
Rumex nepalensis hydromethanolic root extractPylorus ligation-induced ulcer in ratsSignificantly reduced gastric secretions and ulcerations. dovepress.com dovepress.com

Direct studies on the activity of H-His-His-Ala-Ser-Pro-Arg-Lys-OH in oxidative stress models are not found in the available literature. However, the presence of histidine and lysine residues suggests a potential role in mitigating oxidative stress. researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.govresearchgate.net This can lead to cellular damage, including lipid peroxidation and protein oxidation. researchgate.netnih.gov

Amino acids like histidine and lysine are known targets of oxidative modification. researchgate.net Peptides containing these residues could potentially act as antioxidants, protecting cells from oxidative damage. For example, in various experimental models of hypertension and renal damage, increased oxidative stress is a key pathological feature, and antioxidant therapies have shown beneficial effects. nih.gov

The table below illustrates the effects of oxidative stress in different models and the impact of antioxidant intervention, providing a basis for how a peptide like H-His-His-Ala-Ser-Pro-Arg-Lys-OH might be evaluated.

Disease Model Key Features of Oxidative Stress Effects of Antioxidant Intervention Reference
Salt-Sensitive Hypertension in Dahl RatsIncreased renal superoxide (B77818) production, decreased superoxide dismutase levels. nih.govTreatment with vitamins C and E decreased renal superoxide production and renal damage. nih.gov nih.gov
Hypoxia in Albino RatsIncreased malondialdehyde (MDA) levels, decreased glutathione (B108866) (GSH) and glutathione peroxidase (GPx). researchgate.netNot specified in the abstract, but the study evaluated the effect of beta-carotene. researchgate.net researchgate.net
General Oxidative StressFormation of reactive aldehydes from lipid hydroperoxides, leading to protein carbonylation. nih.govDetoxification pathways include glutathionylation by GST. nih.gov nih.gov

V. Mechanism of Action Moa and Molecular Target Identification of H His His Ala Ser Pro Arg Lys Oh

Postulated Cellular Receptor Interactions of H-His-His-Ala-Ser-Pro-Arg-Lys-OH

While specific receptors for H-His-His-Ala-Ser-Pro-Arg-Lys-OH have not been definitively identified, the peptide's structural characteristics suggest potential interactions with cell surface molecules. The C-terminal arginine and lysine (B10760008) residues confer a strong positive charge to the peptide, making it a likely candidate for interaction with negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs). Arginine-rich peptides are known to utilize HSPGs as initial docking sites to facilitate cellular entry nih.govportlandpress.com. This interaction is primarily electrostatic, with the guanidinium (B1211019) group of arginine and the ε-amino group of lysine forming salt bridges with the sulfate and carboxylate groups of HSPGs.

The presence of a proline residue is likely to induce a β-turn in the peptide's backbone structure. Proline's unique cyclic side chain restricts the peptide's conformational flexibility, often forcing it into a turn configuration that can be critical for receptor recognition and binding nih.govquora.comnih.gov. This structural feature could orient the other amino acid side chains, such as the His-His motif and the Arg-Lys pair, into a specific spatial arrangement that fits into the binding pocket of a receptor.

Potential Downstream Signaling Pathways Modulated by H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Upon binding to a putative cell surface receptor, H-His-His-Ala-Ser-Pro-Arg-Lys-OH could trigger a cascade of intracellular signaling events. The nature of these pathways would be contingent on the type of receptor engaged.

If the peptide interacts with a GPCR, it could lead to the activation of various second messenger systems. For instance, activation of Gαq-coupled receptors would stimulate phospholipase C, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn would mobilize intracellular calcium and activate protein kinase C (PKC), respectively. Alternatively, interaction with a Gαs- or Gαi-coupled receptor could modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels and subsequent activation or inhibition of protein kinase A (PKA).

A key feature of the H-His-His-Ala-Ser-Pro-Arg-Lys-OH sequence is the presence of a serine residue. Serine, along with threonine and tyrosine, is a primary site for protein phosphorylation, a crucial mechanism in signal transduction sb-peptide.comwikipedia.orgnih.govthermofisher.com. It is plausible that upon receptor binding, intracellular kinases could phosphorylate the serine residue of the peptide itself, or that the peptide's interaction with the receptor could trigger downstream kinase cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of various intracellular proteins and subsequent changes in gene expression and cellular function nih.gov.

Moreover, arginine-rich peptides have been shown to induce macropinocytosis, a form of endocytosis, which involves the rearrangement of the actin cytoskeleton nih.govportlandpress.comnih.gov. This process is itself a signaling event, often initiated by receptor tyrosine kinases or other cell surface receptors, and leads to the internalization of the peptide and its cargo.

Histidine kinases are also key components of signaling pathways, particularly in bacteria, but also present in eukaryotes nih.govnih.govpnas.organnualreviews.orgmdpi.com. While direct activation of a histidine kinase by this peptide is speculative, the di-histidine motif could potentially interact with such signaling systems.

Putative Intracellular Binding Partners for H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Following cellular uptake, H-His-His-Ala-Ser-Pro-Arg-Lys-OH may interact with various intracellular components. The polycationic nature of the peptide, due to its arginine and lysine residues, suggests a propensity for binding to negatively charged macromolecules such as DNA and RNA nih.govmdpi.com. This could have implications for gene expression and protein synthesis.

Furthermore, many intracellular proteins have domains that recognize and bind to specific peptide motifs. The proline-rich region of H-His-His-Ala-Ser-Pro-Arg-Lys-OH, in conjunction with its basic residues, could serve as a recognition site for proteins containing SH3 (Src Homology 3) or WW domains, which are known to bind to proline-rich sequences and are involved in a wide array of signaling pathways nih.gov.

The histidine residues also offer potential interaction sites. Histidine-rich peptides are known to mediate endosomal escape, a process that is crucial for the delivery of therapeutic molecules into the cytoplasm nih.gov. This is thought to occur through the "proton sponge" effect, where the imidazole (B134444) groups of histidine buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome. Once in the cytoplasm, the peptide would be free to interact with its intracellular targets.

Molecular Basis of H-His-His-Ala-Ser-Pro-Arg-Lys-OH Interaction with Metal Ions and its Biological Consequences

The di-histidine motif at the N-terminus of H-His-His-Ala-Ser-Pro-Arg-Lys-OH provides a strong indication that this peptide can coordinate with metal ions. The imidazole side chain of histidine is a well-established ligand for various transition metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺) nih.govresearchgate.netproquest.comrsc.org. The presence of two adjacent histidine residues can create a high-affinity binding site, chelating the metal ion between the two imidazole rings.

The coordination of a metal ion by the His-His motif would significantly alter the peptide's conformation and electronic properties. This could, in turn, modulate its biological activity. For example, metal binding could:

Stabilize a specific conformation that is optimal for receptor binding, thereby enhancing its potency.

Facilitate redox chemistry , particularly if the bound metal ion is redox-active like copper. This could lead to the generation of reactive oxygen species (ROS) in the vicinity of the peptide's target, a mechanism employed by some antimicrobial and anticancer peptides.

Act as a metal chaperone , delivering essential metal ions to specific cellular compartments or metalloproteins.

Inhibit metalloenzymes by competing with the native protein for the essential metal cofactor.

The biological consequences of such metal-peptide interactions would be highly context-dependent, relying on the specific metal ion involved, its concentration in the local environment, and the accessibility of the peptide's molecular targets. For instance, peptides derived from histidine-proline rich glycoprotein have been shown to bind copper ions and exhibit anti-angiogenic properties rsc.org.

Table of Amino Acid Properties and Potential Roles in H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Amino Acid3-Letter Code1-Letter CodeSide Chain PropertyPotential Role in Peptide Function
HistidineHisHBasic, AromaticMetal ion coordination, proton shuttle, potential role in receptor binding and endosomal escape.
Alanine (B10760859)AlaANonpolar, AliphaticProvides structural spacing and flexibility.
SerineSerSPolar, UnchargedPotential site for phosphorylation, modulating signaling activity.
ProlineProPNonpolar, CyclicInduces structural turns, important for receptor recognition.
ArginineArgRBasic, Positively ChargedElectrostatic interactions with cell surface proteoglycans, cellular uptake.
LysineLysKBasic, Positively ChargedElectrostatic interactions, cellular uptake.

Vi. Structure Activity Relationship Sar Studies of H His His Ala Ser Pro Arg Lys Oh

Design and Synthesis of H-His-His-Ala-Ser-Pro-Arg-Lys-OH Analogues

Amino acid substitution is a powerful tool to assess the importance of individual side chains. Alanine (B10760859) scanning, a technique where each amino acid is systematically replaced by alanine, can reveal the contribution of each residue's side chain to the peptide's activity. The use of alanine is advantageous due to its non-bulky and chemically inert methyl group, which generally preserves the peptide's backbone conformation.

Conversely, the substitution with D-amino acids can provide insights into the stereochemical requirements for activity and can also enhance the peptide's stability against enzymatic degradation. Peptides containing D-amino acids are less susceptible to cleavage by proteases, which typically recognize L-amino acids.

Table 1: Hypothetical Alanine Scanning and D-Amino Acid Substitution of H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Position Original Residue Substitution Predicted Impact on Activity Rationale
1HisAlaSignificant DecreaseThe imidazole (B134444) side chain of histidine is often involved in key interactions such as hydrogen bonding, metal ion coordination, or catalytic processes.
2HisAlaSignificant DecreaseThe consecutive histidine residues may form a specific binding motif.
3Ala--As the original residue is alanine, this serves as the baseline.
4SerAlaModerate DecreaseThe hydroxyl group of serine can participate in hydrogen bonding.
5ProAlaSignificant Change in ConformationProline's rigid structure introduces a kink in the peptide backbone, which is often crucial for its three-dimensional shape and function.
6ArgAlaSignificant DecreaseThe positively charged guanidinium (B1211019) group of arginine is frequently involved in electrostatic interactions with negatively charged binding partners.
7LysAlaSignificant DecreaseThe positively charged amino group of lysine's side chain is also critical for electrostatic interactions.
AnyL-Amino AcidD-Amino AcidIncreased Stability, Variable ActivityD-amino acid substitution can alter the peptide's conformation, potentially affecting receptor binding while increasing resistance to proteolysis.

This table presents hypothetical data based on established principles of peptide chemistry and biology.

Truncation analysis involves systematically removing amino acids from the N-terminus or C-terminus to identify the minimal sequence required for activity. Conversely, extension analysis, the addition of amino acids, can explore the possibility of enhanced interactions or altered properties.

Table 2: Hypothetical Truncation and Extension Analysis of H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Modification Sequence Predicted Impact on Activity Rationale
N-terminal TruncationH-His-Ala-Ser-Pro-Arg-Lys-OHSignificant DecreaseThe N-terminal histidines are likely crucial for binding or function.
C-terminal TruncationH-His-His-Ala-Ser-Pro-Arg-OHSignificant DecreaseThe C-terminal lysine (B10760008) contributes a positive charge that may be essential for interaction.
Internal DeletionH-His-His-Ser-Pro-Arg-Lys-OHAltered Conformation and ActivityDeletion of alanine may alter the spacing and orientation of the flanking residues.
N-terminal ExtensionAc-His-His-Ala-Ser-Pro-Arg-Lys-OHPotentially Increased StabilityAcetylation of the N-terminus can prevent degradation by aminopeptidases.
C-terminal ExtensionH-His-His-Ala-Ser-Pro-Arg-Lys-NH2Potentially Increased StabilityAmidation of the C-terminus can increase resistance to carboxypeptidases and mimic the state of many native peptides.

This table presents hypothetical data based on established principles of peptide chemistry and biology.

Cyclization is a common strategy to constrain the conformation of a peptide, which can lead to increased receptor affinity, selectivity, and stability. For H-His-His-Ala-Ser-Pro-Arg-Lys-OH, several cyclization strategies could be employed, such as head-to-tail cyclization to form a cyclic peptide, or side-chain to side-chain cyclization involving the reactive side chains of histidine, arginine, or lysine.

Modifying the side chains of the constituent amino acids or incorporating non-canonical amino acids can provide a deeper understanding of the specific chemical properties required for activity. For example, modifying the imidazole ring of histidine or the guanidinium group of arginine can probe the importance of their pKa and hydrogen bonding capabilities. The incorporation of non-canonical amino acids can introduce novel functionalities, such as fluorescent probes for imaging or photo-crosslinkers for identifying binding partners.

Evaluation of Biological Activity of H-His-His-Ala-Ser-Pro-Arg-Lys-OH Analogues

The synthesized analogues of H-His-His-Ala-Ser-Pro-Arg-Lys-OH would be subjected to a battery of biological assays to determine their activity. The choice of assay would depend on the known or hypothesized function of the parent peptide. These could include binding assays to determine the affinity for a specific receptor or protein, and functional assays to measure the biological response elicited by the peptide, such as enzyme activation or inhibition, or effects on cell signaling pathways. A thorough evaluation would allow for the quantification of the structure-activity relationship and the identification of key residues and structural motifs.

Computational Docking and Molecular Dynamics Simulations for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Binding Site Prediction

In parallel with experimental approaches, computational methods play a crucial role in understanding the SAR of H-His-His-Ala-Ser-Pro-Arg-Lys-OH. Molecular docking can be used to predict the preferred binding orientation of the peptide and its analogues within the active site of a target protein. Molecular dynamics simulations can then provide insights into the dynamic behavior of the peptide-protein complex, revealing the stability of key interactions over time. These computational studies can guide the design of new analogues with improved affinity and specificity, thereby accelerating the process of lead optimization.

Lack of Publicly Available Data for H-His-His-Ala-Ser-Pro-Arg-Lys-OH Structure-Activity Relationship Studies

Extensive searches of publicly available scientific literature and databases have revealed no specific structure-activity relationship (SAR) studies for the peptide H-His-His-Ala-Ser-Pro-Arg-Lys-OH. Consequently, detailed research findings and data tables correlating structural modifications of this particular peptide with its biological effects cannot be provided at this time.

While research exists on the SAR of peptides with similar characteristics, such as histidine-rich and arginine-rich peptides, this information does not directly address the specific sequence of H-His-His-Ala-Ser-Pro-Arg-Lys-OH. Adhering to the strict focus on the requested compound, a detailed analysis as outlined in the query cannot be constructed.

Vii. Stability, Metabolism, and Pre Clinical Pharmacokinetics of H His His Ala Ser Pro Arg Lys Oh

Impact of Formulation on H-His-His-Ala-Ser-Pro-Arg-Lys-OH Stability and Delivery in Research Models

Should scientific literature on H-His-His-Ala-Ser-Pro-Arg-Lys-OH become available in the future, a factually based article could be constructed.

Viii. Research Applications and Future Directions for H His His Ala Ser Pro Arg Lys Oh

H-His-His-Ala-Ser-Pro-Arg-Lys-OH as a Biochemical Probe for Investigating Biological Pathways

The distinct composition of H-His-His-Ala-Ser-Pro-Arg-Lys-OH makes it a candidate for use as a biochemical probe. The histidine residues, with their imidazole (B134444) side chains, are known to be involved in proton transfer and can act as hydrogen donors, which is crucial for scavenging radicals. nih.gov This property could be harnessed to investigate cellular signaling pathways that are modulated by reactive oxygen species (ROS). Furthermore, the presence of multiple basic residues (His, Arg, Lys) could facilitate interactions with negatively charged molecules such as nucleic acids, potentially allowing it to probe protein-DNA or protein-RNA interactions. wikipedia.org The peptide's structure could also be modified with fluorescent tags or other labels to visualize its localization and interactions within cells, providing insights into various biological processes.

Development of H-His-His-Ala-Ser-Pro-Arg-Lys-OH as a Lead Compound for Pre-clinical Research (e.g., in anti-oxidant, anti-inflammatory models)

The amino acid composition of H-His-His-Ala-Ser-Pro-Arg-Lys-OH suggests its potential as a lead compound in pre-clinical research, particularly in models of oxidative stress and inflammation.

Anti-inflammatory Potential: Peptides containing hydrophobic and positively charged amino acids, such as valine, isoleucine, proline, histidine, arginine, and lysine (B10760008), have been identified as having anti-inflammatory properties. nih.gov H-His-His-Ala-Ser-Pro-Arg-Lys-OH contains several of these key residues. For instance, the LL-37 peptide, which also contains arginine and lysine, demonstrates immune-modulating behaviors. peptidesciences.com The potential anti-inflammatory mechanism could involve the modulation of inflammatory pathways or the inhibition of pro-inflammatory enzymes.

Table 1: Potential Bioactivities of Amino Acid Residues in H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Amino Acid Potential Role in Bioactivity
Histidine (His) Antioxidant (radical scavenging, metal chelation), Proton donor. nih.govmdpi.com
Alanine (B10760859) (Ala) Contributes to hydrophobic interactions. nih.gov
Serine (Ser) Polar, uncharged residue that can form hydrogen bonds. wikipedia.org
Proline (Pro) Induces structural constraints, potentially influencing peptide stability and activity. nih.gov
Arginine (Arg) Positively charged, involved in anti-inflammatory and vasodilatory effects. nih.govtechnologynetworks.com
Lysine (Lys) Positively charged, contributes to anti-inflammatory properties. nih.gov

H-His-His-Ala-Ser-Pro-Arg-Lys-OH in the Design of Advanced Biomaterials or Peptide Conjugates

The sequence of H-His-His-Ala-Ser-Pro-Arg-Lys-OH offers possibilities for its incorporation into advanced biomaterials and peptide conjugates. The positively charged residues (His, Arg, Lys) could be utilized for surface modification of biomaterials to enhance cell adhesion and proliferation. The histidine residues also provide sites for coordination with metal ions, which could be exploited for the development of metallo-peptide-based materials with catalytic or antimicrobial properties.

Furthermore, this peptide could be conjugated to other molecules, such as drugs or imaging agents, to improve their delivery, stability, or targeting. For instance, "Lys-His tags" have been shown to facilitate the selective acylation of proteins, suggesting that this peptide sequence could be used to direct chemical modifications. dtu.dk

Emerging Methodologies for Screening and Optimizing Peptide Sequences, applicable to H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Several emerging methodologies could be applied to screen for and optimize the activity of H-His-His-Ala-Ser-Pro-Arg-Lys-OH and related peptides.

High-Throughput Screening: Techniques like SPOT-synthesis on cellulose (B213188) arrays allow for the rapid synthesis and screening of large numbers of peptide variants to identify sequences with enhanced activity. nih.gov

Computational and In Silico Methods: Molecular modeling and virtual screening can predict the binding affinity and stability of peptide variants, guiding the rational design of optimized sequences. epochjournals.commdpi.com These methods can help in identifying key residues for activity and suggest modifications to improve properties like protease resistance. epochjournals.commdpi.com

Directed Evolution and Display Technologies: Phage display and other display technologies can be used to screen vast libraries of peptides for high-affinity binders to a specific target. nih.gov

In Vitro and In Silico Combined Methods: Combining in vitro assays with computational predictions can accelerate the identification of promising peptide candidates. stanford.edu

Table 2: Methodologies for Peptide Screening and Optimization

Methodology Description Potential Application for H-His-His-Ala-Ser-Pro-Arg-Lys-OH
High-Throughput Screening (e.g., SPOT-synthesis) Rapid synthesis and testing of numerous peptide variants on a solid support. nih.gov Identifying substitutions in the sequence that enhance antioxidant or anti-inflammatory activity.
Computational Modeling Using computer simulations to predict peptide structure, binding, and properties. epochjournals.com Optimizing the peptide's conformation for better target interaction.
Virtual Screening In silico screening of large peptide libraries against a biological target. mdpi.com Discovering novel peptides with similar or improved activity profiles.
Phage Display A laboratory technique used to study protein–protein, protein–peptide, and protein–DNA interactions that uses bacteriophages to connect proteins with the genetic information that encodes them. nih.gov Selecting for variants with higher affinity to a specific receptor or enzyme.

Open Questions and Unexplored Research Avenues for H-His-His-Ala-Ser-Pro-Arg-Lys-OH

Given the lack of specific research on H-His-His-Ala-Ser-Pro-Arg-Lys-OH, numerous research avenues remain unexplored.

Determination of Biological Targets: A crucial first step is to identify the specific cellular and molecular targets of this peptide.

Mechanism of Action: Elucidating the precise mechanisms by which it might exert antioxidant or anti-inflammatory effects is essential.

In Vivo Efficacy: While in vitro studies can suggest potential, in vivo studies in animal models are necessary to determine its actual therapeutic potential.

Proteolytic Stability: The susceptibility of this peptide to degradation by proteases needs to be assessed, as this will impact its bioavailability and therapeutic utility.

The study of small, random peptides as potential catalysts or functional molecules is a growing field, suggesting that even simple sequences could have unexpected biological roles. mdpi.com

Ethical Considerations in Peptide Research and Future Translational Potential of H-His-His-Ala-Ser-Pro-Arg-Lys-OH (conceptual, non-clinical)

The advancement of peptide research, including that of H-His-His-Ala-Ser-Pro-Arg-Lys-OH, necessitates adherence to strict ethical guidelines. peptidecentral.net This includes responsible conduct of research, ensuring the safety and integrity of experiments, and transparency in reporting results. peptidecentral.netjocpr.com For any potential translational applications, a thorough evaluation of the risk-benefit profile would be paramount. jocpr.com

The future translational potential of this peptide, while conceptual at this stage, could lie in its development as a topical agent for skin inflammation or as a component of functional foods or nutraceuticals with antioxidant properties. However, extensive pre-clinical research would be required to establish its safety and efficacy before any consideration for human use. The journey from a research peptide to a therapeutic agent involves navigating complex regulatory landscapes and ensuring that development is both ethically sound and scientifically rigorous. jocpr.comjocpr.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.